molecular formula C4H8O2 B178324 3-Methoxyoxetane CAS No. 1872-45-3

3-Methoxyoxetane

Cat. No. B178324
CAS RN: 1872-45-3
M. Wt: 88.11 g/mol
InChI Key: WCPLWTYNTSHPIU-UHFFFAOYSA-N
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Description

3-Methoxyoxetane is a chemical compound that has been used in the synthesis of various materials . It is a part of the oxetane family, which are cyclic ethers with a four-membered ring .


Synthesis Analysis

The synthesis of 3-Methoxyoxetane involves several steps. Precursor EHO (3-ethyl-3-hydroxymethyloxetane) was synthesized with diethyl carbonate and trihydroxypropane as the main raw materials. Intermediate AllyEHO (3-ethyl-3-allylmethoxyoxetane) was synthesized with 3-ethyl-3-hydroxymethyloxetane and allyl bromide as the main raw materials .


Molecular Structure Analysis

The molecular structure of 3-Methoxyoxetane is represented by the formula C4H8O2 . It is a small, polar, and 3-dimensional motif .


Chemical Reactions Analysis

3-Methoxyoxetane is involved in various chemical reactions. For instance, it is used in the synthesis of photosensitive resins. The resin is prepared by adding a photoinitiator to the prepolymer, which is synthesized with 3-ethyl-3-methoxyoxetane .


Physical And Chemical Properties Analysis

3-Methoxyoxetane has been used in the preparation of photosensitive resins due to its great photosensitivity. The thermal properties and mechanical properties of the photosensitive resin were examined, with thermal stabilities of up to 446 °C. The tensile strength was 75.5 MPa and the bending strength was 49.5 MPa. The light transmittance remained above 98% .

Scientific Research Applications

1. Photopolymerization and Material Properties

3-Methoxyoxetane derivatives, such as 3-ethyl-3-methoxyoxetane, are utilized in the development of novel photosensitive resins. These resins demonstrate excellent photosensitivity, thermal stability, and mechanical strength, making them suitable for various industrial applications. For instance, bis[(3-ethyl-3-methoxyoxetane)propyl]diphenylsilane shows high thermal stability (up to 446°C) and strong mechanical properties (tensile strength of 75.5 MPa and bending strength of 49.5 MPa), with a light transmittance above 98% (Liu et al., 2021). Similarly, the UV-curable prepolymer 1,3-bis[(3-ethyl-3-methoxyoxetane)propyl]tetramethyldisiloxane exhibits outstanding thermal stabilities (up to 405°C) and significant mechanical properties, making it a promising material for industrial applications (Chen et al., 2021).

2. Polymer Electrolyte Synthesis

Oxetane-derived monomers, including 3-methoxyoxetane variants, are key in synthesizing polymers used as electrolytes in batteries. These polymers, when doped with lithium salt, show potential as polymer electrolytes for lithium-ion batteries due to their high ionic conductivity. For example, homo- and copolymers of 3-(methoxy(triethylenoxy))methyl-3'-methyloxetane demonstrate ion conductivities suitable for lithium-ion battery applications (Ye et al., 2012).

properties

IUPAC Name

3-methoxyoxetane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O2/c1-5-4-2-6-3-4/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCPLWTYNTSHPIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1COC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40622785
Record name 3-Methoxyoxetane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40622785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

88.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxyoxetane

CAS RN

1872-45-3
Record name 3-Methoxyoxetane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40622785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the key structural characteristics of 3-Methoxyoxetane and its derivatives?

A1: 3-Methoxyoxetane is a four-membered cyclic ether with a methoxy group substituted at the 3-position. Derivatives often involve substitutions at this methoxy group or additions to the oxetane ring. For instance, the prepolymer bis[(3-ethyl-3-methoxyoxetane)propyl]diphenylsilane [] features two 3-ethyl-3-methoxyoxetane groups linked to a diphenylsilane core via propyl linkers.

Q2: How is 3-Methoxyoxetane utilized in the development of UV-curable materials?

A2: 3-Methoxyoxetane derivatives, specifically those containing polymerizable groups, are crucial building blocks for UV-curable materials. For example, 1,3-bis[(3-ethyl-3-methoxyoxetane)propyl]tetramethyldisiloxane, synthesized from 3-Methoxyoxetane, acts as a prepolymer []. Upon UV irradiation in the presence of a photoinitiator like triarylsulfonium hexafluoroantimonate, the oxetane rings open and undergo cationic polymerization, resulting in a crosslinked network that forms the final cured material. This process is highly efficient and valuable for applications requiring rapid curing, such as coatings and adhesives.

Q3: What are the notable properties of UV-cured materials incorporating 3-Methoxyoxetane derivatives?

A3: UV-cured materials synthesized from 3-Methoxyoxetane derivatives exhibit several advantageous properties. Research has demonstrated their excellent thermal stability, with decomposition temperatures exceeding 400°C []. Additionally, these materials possess good mechanical strength, exemplified by tensile strengths reaching up to 75.5 MPa [], making them suitable for demanding applications. Furthermore, their high light transmittance, often exceeding 98% [], makes them suitable for optical applications.

Q4: How is 3-Methoxyoxetane employed in the synthesis of complex organic molecules?

A4: 3-Methoxyoxetane serves as a valuable precursor in the synthesis of 3-methoxyoxetane δ-amino acids, important building blocks for various biologically active compounds []. Researchers have successfully synthesized these amino acids with different configurations (D-lyxo, D-ribo, and D-arabino) starting from 1,2-isopropylidene-D-xylose and utilizing 3-Methoxyoxetane as a key intermediate. This approach highlights the versatility of 3-Methoxyoxetane in accessing structurally diverse and biologically relevant molecules.

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